molecular formula C22H20FN5O3 B2704912 1-ethyl-6-fluoro-7-(morpholin-4-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one CAS No. 1111026-64-2

1-ethyl-6-fluoro-7-(morpholin-4-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one

Cat. No.: B2704912
CAS No.: 1111026-64-2
M. Wt: 421.432
InChI Key: NJRLWQUQLJDTFZ-UHFFFAOYSA-N
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Description

1-ethyl-6-fluoro-7-(morpholin-4-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative characterized by a fused bicyclic core substituted with ethyl, fluoro, morpholin-4-yl, and a 3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl group. The quinolin-4-one scaffold is associated with diverse biological activities, including antimicrobial and kinase inhibitory properties. Key structural features include:

  • Ethyl group at position 1, enhancing lipophilicity.
  • Fluoro substituent at position 6, influencing electronic properties and metabolic stability.
  • 1,2,4-oxadiazole-pyridin-2-yl moiety at position 3, providing π-π stacking capability and structural rigidity.

This compound’s design reflects optimization strategies for balancing solubility, target binding, and pharmacokinetics .

Properties

IUPAC Name

1-ethyl-6-fluoro-7-morpholin-4-yl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3/c1-2-27-13-15(22-25-21(26-31-22)17-5-3-4-6-24-17)20(29)14-11-16(23)19(12-18(14)27)28-7-9-30-10-8-28/h3-6,11-13H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRLWQUQLJDTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-fluoro-7-(morpholin-4-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Morpholine Ring Formation: The morpholine ring can be introduced through nucleophilic substitution reactions using morpholine and appropriate leaving groups.

    Oxadiazole Formation: The oxadiazole ring can be synthesized by cyclization of hydrazides with carboxylic acids or their derivatives.

    Final Coupling: The final step involves coupling the pyridine-substituted oxadiazole with the quinoline core under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-fluoro-7-(morpholin-4-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

StepReaction TypeKey Reagents
1CyclizationQuinoline precursors
2Nucleophilic SubstitutionMorpholine derivatives
3CondensationOxadiazole precursors

Biological Activities

Preliminary studies suggest that this compound exhibits significant biological activity against various cancer cell lines. The mechanism of action may involve interactions with specific biological targets such as enzymes or receptors, potentially leading to apoptosis in cancer cells.

Anticancer Activity

Research indicates that compounds similar to 1-ethyl-6-fluoro-7-(morpholin-4-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one have shown promise in inhibiting tumor growth. The presence of distinct functional groups enhances binding affinity and specificity toward cancer-related targets.

Potential Therapeutic Applications

The unique structural features of this compound position it as a candidate for drug development in several therapeutic areas:

  • Anticancer Agents : Targeting specific pathways involved in tumor proliferation.
  • Antimicrobial Agents : Exhibiting activity against various pathogens.
  • Antiviral Agents : Potential efficacy against viral infections.

Table 3: Biological Activities

Activity TypeTargeted Cells/PathogensMechanism
AnticancerVarious cancer cell linesApoptosis induction
AntimicrobialBacteria and fungiInhibition of growth
AntiviralVirusesDisruption of replication

Case Studies

Several case studies highlight the potential applications of this compound:

  • Anticancer Research : A study demonstrated that derivatives similar to this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Studies : Research indicated that compounds with similar oxadiazole structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Molecular Docking Studies : Computational analyses have predicted strong binding affinities for this compound with various biological targets, suggesting its potential as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoro-7-(morpholin-4-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

1-Ethyl-3-(4-ethylphenyl)sulfonyl-6-fluoro-7-morpholin-4-yl-quinolin-4-one

Core: Quinolin-4-one. Substituents:

  • 3-(4-Ethylphenyl)sulfonyl replaces the oxadiazole-pyridyl group.
  • Morpholin-4-yl retained at position 5.
    Key Differences :
  • Higher molecular weight (due to sulfonyl) may decrease solubility .

Impurity D (EP): 1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one

Core: Quinolin-4-one. Substituents:

  • Piperazin-1-yl replaces morpholin-4-yl.
    Key Differences :
  • Morpholine’s lower basicity (pKa ~5.6) offers better membrane permeability .

Heterocyclic Derivatives with Morpholin-4-yl Substituents

EP 4 374 877 A2 Compound (Pyrrolo[1,2-b]pyridazine derivative)

Core : Pyrrolo[1,2-b]pyridazine.
Substituents :

  • Trifluoromethyl and pyridin-3-yl groups.
  • Morpholin-4-ylmethyl side chain.
    Key Differences :
  • The pyrrolo-pyridazine core lacks the planar aromaticity of quinolin-4-one, altering target-binding specificity.
  • Trifluoromethyl groups enhance metabolic stability but increase lipophilicity .

2-(1H-Indazol-4-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine

Core: Thieno[3,2-d]pyrimidine. Substituents:

  • Indazol-4-yl and morpholin-4-yl .
    Key Differences :
  • The thienopyrimidine core’s sulfur atom introduces distinct electronic effects compared to quinolin-4-one.
  • Indazole’s hydrogen-bond donor/acceptor capacity may enhance kinase inhibition .

Comparative Data Table

Compound Name/Identifier Core Structure Key Substituents Functional Groups Reference
Target Compound Quinolin-4-one 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl), 7-Morpholin-4-yl Oxadiazole, Pyridine, Morpholine -
1-Ethyl-3-(4-ethylphenyl)sulfonyl... Quinolin-4-one 3-(4-Ethylphenyl)sulfonyl, 7-Morpholin-4-yl Sulfonyl, Morpholine
Impurity D (EP) Quinolin-4-one 7-Piperazin-1-yl Piperazine
EP 4 374 877 A2 Compound Pyrrolo[1,2-b]pyridazine 4-(Trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl] Trifluoromethyl, Pyridine, Morpholinylmethyl
2-(1H-Indazol-4-yl)-4-morpholin-4-yl... Thieno[3,2-d]pyrimidine 4-Morpholin-4-yl, 2-Indazol-4-yl Morpholine, Indazole

Key Research Findings

Oxadiazole vs. Sulfonyl : The oxadiazole-pyridyl group in the target compound enhances π-π stacking with aromatic residues in enzyme active sites compared to sulfonyl analogs .

Morpholine vs. Piperazine : Morpholine’s lower basicity improves blood-brain barrier penetration, whereas piperazine’s solubility advantages are context-dependent .

Core Heterocycle Influence: Quinolin-4-one derivatives exhibit greater planarity than pyrrolo-pyridazines or thienopyrimidines, favoring interactions with flat binding pockets .

Biological Activity

1-Ethyl-6-fluoro-7-(morpholin-4-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. The unique structural features of this compound, including the presence of a fluorine atom and a morpholine moiety, contribute to its potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C15H16FN3O4C_{15}H_{16}FN_3O_4, and it possesses a molecular weight of approximately 319.31 g/mol. The structural configuration includes:

  • Quinoline core : A bicyclic structure that is often associated with various biological activities.
  • Oxadiazole ring : Known for its bioisosteric properties and ability to interact with biological targets.
  • Morpholine group : Enhances solubility and bioavailability.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported that oxadiazole derivatives showed IC50 values in the micromolar range against human colon adenocarcinoma (HT29) and other cancer types .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound AHT29 (Colon)10
Compound BHeLa (Cervical)15
Compound CMCF7 (Breast)12

The anticancer activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymes : Compounds with oxadiazole rings have been shown to inhibit various enzymes involved in cancer progression such as histone deacetylases (HDACs), thymidylate synthase, and topoisomerases .
  • Targeting Kinases : The compound may also exert effects by inhibiting specific kinases that are crucial for tumor growth and survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.

Other Biological Activities

In addition to anticancer properties, compounds similar to this compound have demonstrated a range of other biological activities:

  • Antimicrobial Effects : Some derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Activity : Certain oxadiazole compounds have been reported to reduce inflammation by inhibiting cyclooxygenases (COX) .
  • Neuroprotective Effects : There is ongoing research into the neuroprotective properties of oxadiazole derivatives, particularly their potential in treating neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a series of oxadiazole derivatives against various cancer cell lines. The results indicated that modifications at the substituent positions significantly influenced cytotoxicity. The most potent derivative exhibited an IC50 value of 8 µM against MCF7 breast cancer cells.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of similar compounds in animal models. The results demonstrated a significant reduction in inflammatory markers (TNF-alpha and IL-6) when treated with specific oxadiazole derivatives.

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